2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
Overview
Description
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoropropionaldehyde with ethanol in the presence of an acid catalyst to form 2,2-Bis(trifluoromethyl)ethanol, which is then dehydrated to produce the desired oxirane . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the fluorine atoms, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds and epoxides.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is utilized as a lubricant and in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane involves its interaction with various molecular targets. The compound’s electron-deficient nature allows it to form strong interactions with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane can be compared with other similar fluorinated oxiranes, such as:
Hexafluoroisobutylene oxide: Similar in structure but differs in the number of fluorine atoms and the position of the oxirane ring.
3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide: Another fluorinated oxirane with different substitution patterns.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties, making it particularly useful in specialized applications .
Properties
IUPAC Name |
2-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3-2-23-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRIBKBFYYUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895645 | |
Record name | 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-89-1 | |
Record name | 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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